

# Characterization of Acetophenone 2,4dinitrophenylhydrazone using IR and NMR spectroscopy.

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Compound of Interest

Acetophenone 2,4dinitrophenylhydrazone

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# Characterization of Acetophenone 2,4dinitrophenylhydrazone: An Application Note

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[City, State] – [Date] – This application note provides a detailed protocol for the synthesis and spectroscopic characterization of **acetophenone 2,4-dinitrophenylhydrazone**, a common derivative used for the identification of aldehydes and ketones. The characterization is performed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comprehensive analysis for researchers, scientists, and professionals in drug development.

## Introduction

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine to form crystalline derivatives, known as 2,4-dinitrophenylhydrazones, is a classic method for the identification and characterization of aldehydes and ketones.[1][2][3] These derivatives are typically brightly colored solids with sharp melting points. This note details the analytical procedures for confirming the structure of **acetophenone 2,4-dinitrophenylhydrazone** using IR and NMR spectroscopy.



## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for **acetophenone 2,4-dinitrophenylhydrazone**.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode	Characteristic Absorption Band (cm <sup>-1</sup> )
N-H Stretch	~3287[4][5]
Aromatic C-H Stretch	~3090[4][5]
C=N Stretch (Imine)	~1744[4][5]
Aromatic C=C Stretch	~1620[4][5]
Asymmetric Ar-NO <sub>2</sub> Stretch	~1516[4][5]
Symmetric Ar-NO <sub>2</sub> Stretch	~1329[4][5]
C-N Stretch	~1136[4][5]

Table 2: <sup>1</sup>H NMR Spectroscopy Data

Proton Assignment	Chemical Shift (δ ppm)	Multiplicity
Aromatic Protons (Phenyl & Dinitrophenyl rings)	7.4 - 8.0	Multiplet
Methyl Protons (-CH₃)	~2.6	Singlet[4]
N-H Proton	Variable	Broad Singlet

Table 3: 13C NMR Spectroscopy Data (Predicted)



Carbon Assignment	Chemical Shift (δ ppm)
C=N (Imine Carbon)	Not explicitly found, but expected in a characteristic region different from the parent carbonyl.
Aromatic Carbons	115 - 150
Methyl Carbon (-CH₃)	~26.5 (based on parent acetophenone)[6][7]
Carbonyl Carbon (in parent Acetophenone)	~198.1[6]

# **Experimental Protocols Synthesis of Acetophenone 2,4-dinitrophenylhydrazone**

This protocol outlines the synthesis of the 2,4-dinitrophenylhydrazone derivative from acetophenone.

#### Materials:

- Acetophenone
- 2,4-dinitrophenylhydrazine
- Ethanol
- Sulfuric acid (concentrated)
- Beakers
- Stirring rod
- · Hot plate/water bath
- · Ice bath
- Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

#### Procedure:



- Prepare the 2,4-dinitrophenylhydrazine reagent: Dissolve a small amount of 2,4-dinitrophenylhydrazine in a minimal amount of ethanol. Carefully add a few drops of concentrated sulfuric acid.
- Dissolve the carbonyl compound: In a separate beaker, dissolve a few drops of acetophenone in a small amount of ethanol.
- Reaction: Add the 2,4-dinitrophenylhydrazine reagent dropwise to the acetophenone solution while stirring.
- Crystallization: A yellow to orange-red precipitate of the hydrazone should form. If no precipitate forms immediately, gently warm the mixture in a water bath for a few minutes and then cool in an ice bath.[3]
- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Drying: Dry the crystals thoroughly before analysis.

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the dried acetophenone 2,4-dinitrophenylhydrazone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
- Transfer the finely ground mixture to a pellet press.
- Apply pressure to form a transparent or translucent pellet.[8]
- Place the pellet in the sample holder of the FTIR spectrometer for analysis.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:



- Dissolve the sample: Accurately weigh 5-25 mg of the dried **acetophenone 2,4-dinitrophenylhydrazone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a small vial.[9][10][11][12][13]
- Filter the sample: To remove any solid particles that could affect the spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube. [10][12]
- Add a reference standard: A small amount of tetramethylsilane (TMS) can be added as an internal reference standard ( $\delta$  0.00 ppm).[11]
- Cap and label: Securely cap the NMR tube and label it appropriately.
- Acquire the spectra: Place the NMR tube in the spectrometer and acquire the <sup>1</sup>H and <sup>13</sup>C
   NMR spectra according to the instrument's operating procedures.

## **Workflow and Pathway Diagrams**

The following diagram illustrates the experimental workflow from synthesis to spectroscopic characterization.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization.



This application note serves as a comprehensive guide for the synthesis and detailed spectroscopic analysis of **acetophenone 2,4-dinitrophenylhydrazone**, providing valuable data and protocols for the scientific community.

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